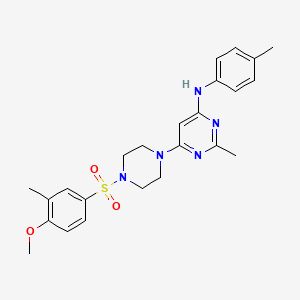
6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a pyrimidine core, and multiple aromatic substituents, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow chemistry techniques to enhance efficiency and reproducibility. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the sulfonyl group can produce a thiol derivative.
科学研究应用
6-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may have therapeutic applications in treating diseases by targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the compound’s structure and the biological system being studied.
相似化合物的比较
Similar Compounds
4-METHOXY-3-METHYLBENZENESULFONYL derivatives: These compounds share the sulfonyl group and aromatic ring, contributing to similar chemical properties.
Piperazine derivatives: Compounds containing the piperazine ring are known for their pharmacological activities and are used in various therapeutic applications.
Pyrimidine derivatives: These compounds are widely studied for their roles in medicinal chemistry and drug development.
Uniqueness
6-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C24H29N5O3S |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O3S/c1-17-5-7-20(8-6-17)27-23-16-24(26-19(3)25-23)28-11-13-29(14-12-28)33(30,31)21-9-10-22(32-4)18(2)15-21/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
InChI 键 |
IINJAILKBXHFTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenoxy-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14983409.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B14983410.png)
![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B14983414.png)
![2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14983427.png)
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14983429.png)
![4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14983430.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14983434.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B14983458.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14983466.png)
![1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14983472.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B14983477.png)
![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B14983480.png)
![7-(2-hydroxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983483.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14983489.png)
